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Cat. No.: B12416151 Get Quote

Introduction

Osimertinib (AZD9291), marketed as Tagrisso®, is a third-generation epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment

of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Developed by

AstraZeneca, this oral, irreversible inhibitor was engineered to selectively target both EGFR

TKI-sensitizing mutations and the T790M resistance mutation, which commonly arises after

treatment with first- or second-generation EGFR TKIs.[1][3] A key advantage of osimertinib is

its relative sparing of wild-type (WT) EGFR, which is thought to contribute to a more favorable

toxicity profile compared to earlier-generation inhibitors.[1][2]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of

the EGFR kinase.[1] It forms a covalent bond with the cysteine-797 residue within the ATP-

binding site of the EGFR kinase domain.[1][3] This irreversible binding effectively blocks the

kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell

proliferation and survival.[3]

The primary targets of osimertinib are EGFR proteins with:

Sensitizing mutations: Such as deletions in exon 19 (e.g., E746_A750del) and the L858R

point mutation in exon 21.[4][5]
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The T790M resistance mutation: This mutation in exon 20 is the most common mechanism

of acquired resistance to first- and second-generation EGFR TKIs.[1][6]

Osimertinib demonstrates significantly higher potency against mutant forms of EGFR compared

to the wild-type receptor, which is a key factor in its clinical efficacy and tolerability.[2]

Data Presentation

The efficacy of osimertinib has been demonstrated in numerous preclinical and clinical studies.

The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)

Cell Line
EGFR Mutation
Status

Osimertinib IC50
(nM)

Reference

PC-9 Exon 19 deletion 7 - 23 [7][8]

H3255 L858R 12 [8]

H1975 L858R/T790M 5 - 15 [1][8]

PC-9ER
Exon 19

deletion/T790M
13 [8]

LoVo Wild-Type EGFR 493.8 [9]

Table 2: Clinical Efficacy of Osimertinib in Major Phase III Trials
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Trial
Treatment
Arm

Patient
Population

Median
Progressio
n-Free
Survival
(PFS)

Objective
Response
Rate (ORR)

Reference

FLAURA Osimertinib

1st-line,

EGFR-mutant

(Ex19del/L85

8R)

18.9 months 77% [10][11]

Gefitinib or

Erlotinib

1st-line,

EGFR-mutant

(Ex19del/L85

8R)

10.2 months 69% [10][11]

AURA3 Osimertinib

2nd-line,

T790M-

positive

10.1 months 71% [10]

Platinum-

Pemetrexed

2nd-line,

T790M-

positive

4.4 months 31% [10]

Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream

signaling cascades critical for cell growth and survival.[12] The two major pathways are the

RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[12][13] Osimertinib's

inhibition of mutant EGFR effectively dampens these pro-survival signals.
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EGFR signaling pathways inhibited by Osimertinib.

Experimental Protocols

1. In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of osimertinib on cancer cell lines.
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Cell Seeding: Cancer cells (e.g., H1975, PC-9) are seeded in 96-well plates at a density of

5,000-10,000 cells/well and incubated overnight.

Drug Treatment: Cells are treated with serially diluted concentrations of osimertinib for 72

hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is

calculated from the dose-response curve.

Seed cells in
96-well plate

Add serial dilutions
of Osimertinib

Incubate for
72 hours

Add MTT reagent,
incubate 4 hours

Add solubilization
solution (DMSO)

Read absorbance
on plate reader Calculate IC50 value

Click to download full resolution via product page

Workflow for a typical MTT cell proliferation assay.

2. In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of osimertinib in a living organism.

Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into

immunodeficient mice (e.g., nude mice).[14][15]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment Administration: Mice are randomized into treatment and control groups.

Osimertinib is typically administered orally, once daily.[1]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12416151?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/29125233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or after a specific treatment duration.

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the

treated group to the control group.

Model Setup

Treatment & Monitoring

Analysis
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Workflow for an in vivo tumor xenograft study.

Resistance Mechanisms

Despite the significant efficacy of osimertinib, acquired resistance can develop. Mechanisms of

resistance are heterogeneous and can be broadly categorized as:

EGFR-dependent: The most notable is the acquisition of a C797S mutation in the EGFR

gene, which prevents the covalent binding of osimertinib.[1]

EGFR-independent: These mechanisms involve the activation of bypass signaling pathways,

such as MET amplification, HER2 amplification, or transformations to other cancer types like

small cell lung cancer.[15]

Conclusion

Osimertinib is a highly effective, third-generation EGFR TKI that has transformed the treatment

landscape for patients with EGFR-mutant NSCLC, particularly those with the T790M resistance

mutation.[3][16] Its high selectivity for mutant EGFR provides a significant clinical benefit,

improving progression-free survival while maintaining a manageable safety profile.[10][17]

Ongoing research continues to explore its role in various clinical settings and to understand

and overcome the mechanisms of acquired resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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